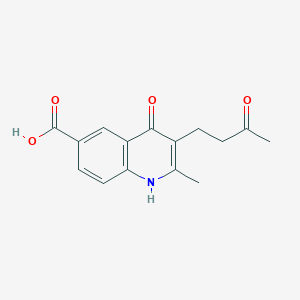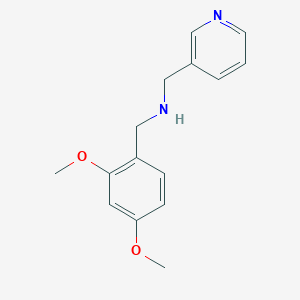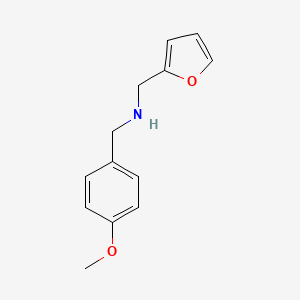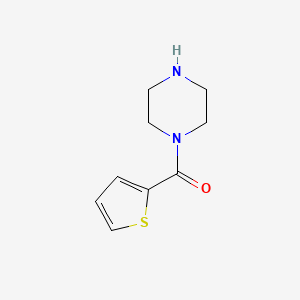
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, a furylmethylidene group, and a piperidinecarbohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Formation of the hydrazide: The 4-chlorophenylsulfonyl chloride is then reacted with piperidine to form the corresponding sulfonyl hydrazide.
Condensation with furfural: The sulfonyl hydrazide is then condensed with furfural under acidic or basic conditions to form the final product, 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furylmethylidene group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furyl carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and hydrazide groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-fluorophenyl)methylidene]-4-piperidinecarbohydrazide
- 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
- N-acyl-α-amino acids bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furylmethylidene group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Eigenschaften
Molekularformel |
C17H18ClN3O4S |
|---|---|
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22) |
InChI-Schlüssel |
ARLYVCKEGOCWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)
